(4-Bromobutyl)dimethylamine hydrobromide

Catalog No.
S990544
CAS No.
17375-58-5
M.F
C6H15Br2N
M. Wt
261 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromobutyl)dimethylamine hydrobromide

CAS Number

17375-58-5

Product Name

(4-Bromobutyl)dimethylamine hydrobromide

IUPAC Name

4-bromo-N,N-dimethylbutan-1-amine;hydrobromide

Molecular Formula

C6H15Br2N

Molecular Weight

261 g/mol

InChI

InChI=1S/C6H14BrN.BrH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H

InChI Key

HMSRQQXMLDRXBC-UHFFFAOYSA-N

SMILES

CN(C)CCCCBr.Br

Canonical SMILES

CN(C)CCCCBr.Br

(4-Bromobutyl)dimethylamine hydrobromide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom attached to a butyl chain and a dimethylamine group. Its chemical formula is C6H15Br2NC_6H_{15}Br_2N, and it is known by the CAS number 17375-58-5. This compound is primarily utilized in organic synthesis due to its reactive bromine group, which can participate in various nucleophilic substitution reactions. Despite its potential applications, detailed information on its natural occurrence or specific origins is limited in scientific literature .

There is no documented research available on the specific mechanism of action of (4-Bromobutyl)dimethylamine hydrobromide.

As with any new compound, it is advisable to handle (4-Bromobutyl)dimethylamine hydrobromide with caution due to lack of extensive safety data. Here are some general safety considerations for similar organic compounds:

  • Potential skin and eye irritant: Primary amines can cause irritation upon contact [].
  • Potential respiratory irritant: Inhalation of airborne particles may irritate the respiratory system [].
  • May be harmful if swallowed: Organic compounds should not be ingested [].

(4-Bromobutyl)dimethylamine hydrobromide can undergo several chemical transformations. Notably, it can react with nucleophiles in substitution reactions:

  • General Reaction:
    (CH3)2N(CH2)3CH2Br+Nu(CH3)2N(CH2)3CH2Nu+Br(CH_3)_2N(CH_2)_3CH_2Br+Nu^-\rightarrow (CH_3)_2N(CH_2)_3CH_2Nu+Br^-

This reaction highlights the ability of the compound to replace the bromine atom with another nucleophile, forming a new compound while releasing bromide ions.

  • Quaternization Reaction:
    (CH3)2N(CH2)3CH2Br+CH3X[(CH3)3N(CH2)3CH2Br]X(CH_3)_2N(CH_2)_3CH_2Br+CH_3X\rightarrow [(CH_3)_3N(CH_2)_3CH_2Br]X

This reaction indicates how (4-Bromobutyl)dimethylamine can be transformed into quaternary ammonium compounds, which are significant in various chemical applications.

There is currently no well-documented research on the biological activity of (4-Bromobutyl)dimethylamine hydrobromide. Its potential effects on biological systems remain largely unexplored, and specific mechanisms of action have not been identified in the available literature. Caution is advised when handling this compound due to the general safety concerns associated with similar organic compounds, which may act as irritants .

The synthesis of (4-Bromobutyl)dimethylamine hydrobromide typically involves the reaction of dimethylamine with a suitable bromobutyl precursor. Although detailed protocols are not extensively documented, general synthetic routes include:

  • Alkylation of Dimethylamine:
    • Dimethylamine can be reacted with 1-bromobutane or similar halogenated butyl compounds under basic conditions to yield (4-Bromobutyl)dimethylamine.
  • Formation of Hydrobromide Salt:
    • The resulting amine can then be treated with hydrobromic acid to form the hydrobromide salt, enhancing its solubility and stability for various applications.

(4-Bromobutyl)dimethylamine hydrobromide has several potential applications:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules and quaternary ammonium compounds.
  • Material Science: Its derivatives may find uses in the development of self-healing materials and rubbers, particularly in the synthesis of bromobutyl rubbers.
  • Pharmaceutical Testing: The compound is available for research purposes, particularly in pharmaceutical testing environments where reference standards are necessary .

Several compounds share structural similarities with (4-Bromobutyl)dimethylamine hydrobromide. These include:

  • Dimethylbutylamine: Lacks the bromine functionality but shares a similar amine structure.
  • Benzyl dimethylamine: Contains an aromatic ring instead of a linear alkane chain.
  • Tetraalkylammonium salts: These compounds feature quaternary ammonium structures but differ in their alkyl groups.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
(4-Bromobutyl)dimethylamineBromine on butyl chainReactive bromine allows for nucleophilic reactions
DimethylbutylamineNo halogen substituentsSimpler amine without reactive halogens
Benzyl dimethylamineAromatic ring presentDifferent reactivity due to aromatic stabilization
Tetraalkylammonium saltsQuaternary nitrogenMore stable and less reactive than primary amines

(4-Bromobutyl)dimethylamine hydrobromide's unique reactivity due to its bromine substituent distinguishes it from these similar compounds, making it valuable for specific synthetic applications .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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